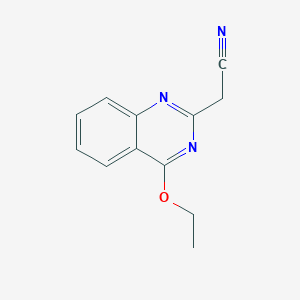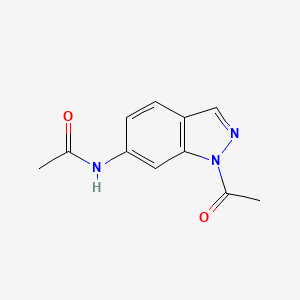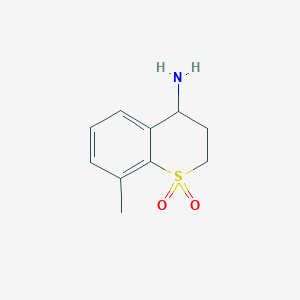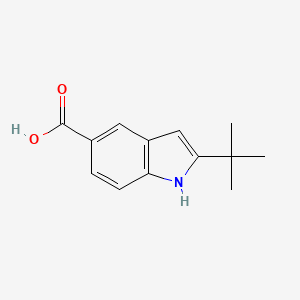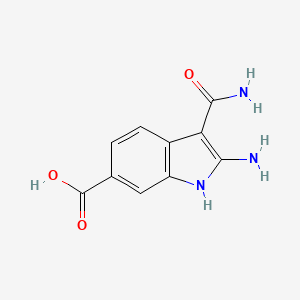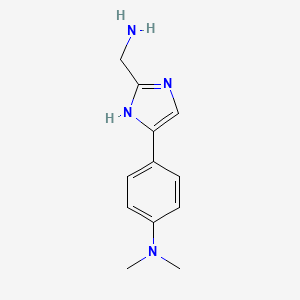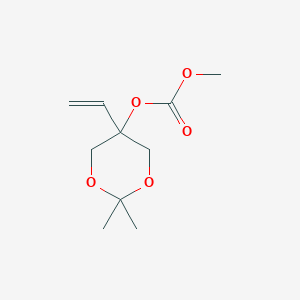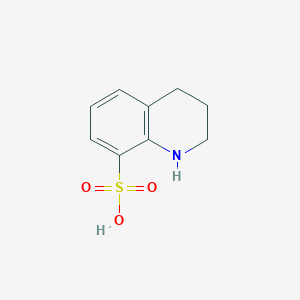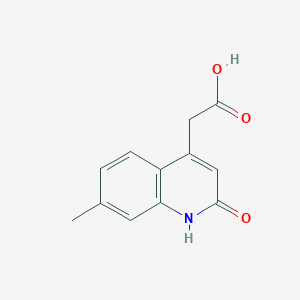![molecular formula C14H13NO B11889430 4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile CAS No. 62677-57-0](/img/structure/B11889430.png)
4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-1-naphthonitrile is an organic compound with the molecular formula C14H13NO It is a derivative of naphthalene, featuring an isopropoxy group at the fourth position and a nitrile group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-1-naphthonitrile typically involves the reaction of 4-hydroxy-1-naphthonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Isopropoxy-1-naphthonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: 4-Isopropoxy-1-naphthonitrile can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 4-Isopropoxy-1-naphthylamine.
Substitution: Various substituted naphthonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-Isopropoxy-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
1-Naphthonitrile: Lacks the isopropoxy group, making it less lipophilic.
4-Methoxy-1-naphthonitrile: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
4-Ethoxy-1-naphthonitrile: Similar structure but with an ethoxy group, leading to different chemical properties.
Uniqueness: 4-Isopropoxy-1-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an isopropoxy group and a nitrile group makes it a versatile intermediate for various chemical transformations and applications.
Propriétés
Numéro CAS |
62677-57-0 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
4-propan-2-yloxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-10(2)16-14-8-7-11(9-15)12-5-3-4-6-13(12)14/h3-8,10H,1-2H3 |
Clé InChI |
MWFJSJKJPZUHFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
